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Synthesis of C.I. Pigment Red 22: A Technical
Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of C.l. Pigment Red
22, a monoazo pigment, from its precursor 2-Methyl-5-nitrobenzenamine. The synthesis
involves a two-step process: the diazotization of 2-Methyl-5-nitrobenzenamine followed by an
azo coupling reaction with N-phenyl-3-hydroxy-2-naphthamide (Naphthol AS-D). This document
details the experimental protocols for each stage, presents key quantitative data in structured
tables, and includes visualizations of the chemical pathway and experimental workflow to
facilitate a thorough understanding of the process.

Introduction

C.l. Pigment Red 22, chemically known as 3-Hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-
phenylnaphthalene-2-carboxamide, is a significant member of the azo pigment family, widely
utilized in printing inks, coatings, and plastics due to its vibrant yellowish-red hue and good
fastness properties.[1] The synthesis is a classic example of azo chemistry, a cornerstone of
industrial organic synthesis.
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The process commences with the diazotization of 2-Methyl-5-nitrobenzenamine, also known as

Fast Scarlet G Base. This intermediate is a primary aromatic amine that, when treated with

nitrous acid (generated in situ from sodium nitrite and a strong mineral acid), forms a reactive

diazonium salt. The subsequent coupling of this diazonium salt with a suitable coupling

component, in this case, a Naphthol AS derivative, yields the final pigment.

Physicochemical Properties of Reactants and

Product

A summary of the key physical and chemical properties of the starting material, coupling

component, and the final pigment is provided below.

N-phenyl-3-
2-Methyl-5- hydroxy-2- .
Property . . . C.l. Pigment Red 22
nitrobenzenamine naphthamide
(Naphthol AS-D)
3-Hydroxy-4-[(2-
) o methyl-5-
5-Nitro-o-toluidine, )
Synonyms Naphthol AS-D nitrophenyl)azo]-N-
Fast Scarlet G Base
phenylnaphthalene-2-
carboxamide
CAS Number 99-55-8 135-61-5 6448-95-9
Molecular Formula C7HsN202 Ci17H13NO2 C24H18N4O4
Molecular Weight 152.15 g/mol 263.29 g/mol 426.43 g/mol
Yellow crystalline ] ]
Appearance Light beige powder Red powder
powder
~250-260 °C
Melting Point 107-109 °C 246-248 °C
(decomposes)
Insoluble in water, Insoluble in water, )
. ] ] Insoluble in water and
Solubility soluble in ethanol, soluble in hot toluene,

ether

nitrobenzene

most organic solvents
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Synthesis Pathway

The synthesis of Pigment Red 22 from 2-Methyl-5-nitrobenzenamine proceeds via a two-step
mechanism:

» Diazotization: Formation of a diazonium salt from 2-Methyl-5-nitrobenzenamine.

e Azo Coupling: Reaction of the diazonium salt with N-phenyl-3-hydroxy-2-naphthamide.

Diazotization

NaNO2, HCl(aq)
0-5°C

Azo Coupling

- .3 D) 0 Step 2
N-phenyl 3(i:y£raoc>)<i| (Za c|‘-|):;1phthamu:te

Glistvialictezeiaie 2-Methyl-5-nitrophenyldiazonium chloride gse.

Click to download full resolution via product page

Figure 1: Overall synthesis pathway for C.l. Pigment Red 22.

Experimental Protocols

The following protocols are representative of the synthesis of C.I. Pigment Red 22.

Diazotization of 2-Methyl-5-nitrobenzenamine

Materials:
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Molar Mass ( g/mol

Reagent | Quantity (g) Moles (mol)
2-Methyl-5-
_ _ 152.15 15.2 0.1

nitrobenzenamine
Concentrated
Hydrochloric Acid 36.46 30 ~0.3
(~37%)
Sodium Nitrite 69.00 7.2 0.104
Water (deionized) 18.02 200
Ice - As needed

Procedure:

e In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and
dropping funnel, suspend 15.2 g (0.1 mol) of 2-Methyl-5-nitrobenzenamine in 100 mL of
water.

e While stirring, slowly add 30 mL of concentrated hydrochloric acid. The amine will dissolve to
form its hydrochloride salt.

e Cool the mixture to 0-5 °C using an ice-salt bath.

¢ In a separate beaker, dissolve 7.2 g (0.104 mol) of sodium nitrite in 100 mL of water and cool
the solution to 0-5 °C.

o Slowly add the sodium nitrite solution dropwise to the stirred amine hydrochloride
suspension over 30-60 minutes, maintaining the temperature between 0-5 °C.

o After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C.

o The completion of the diazotization can be confirmed by testing for the presence of excess
nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). A
slight excess is desirable.
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e The resulting diazonium salt solution should be kept cold and used immediately in the
coupling reaction.

Azo Coupling Reaction

Materials:
Molar Mass ( g/mol .
Reagent | Quantity (g) Moles (mol)
N-phenyl-3-hydroxy-2-
pheny _ Y Y 263.29 26.3 0.1
naphthamide
Sodium Hydroxide 40.00 8.0 0.2
Water (deionized) 18.02 400
Acetic Acid (optional,
60.05 As needed

for pH adjustment)

Procedure:

e Ina lL beaker, dissolve 26.3 g (0.1 mol) of N-phenyl-3-hydroxy-2-naphthamide in 300 mL of
water containing 8.0 g (0.2 mol) of sodium hydroxide. Gentle warming may be required to
facilitate dissolution.

e Cool the resulting solution to 10-15 °C in an ice bath.

» While stirring vigorously, slowly add the cold diazonium salt solution prepared in the previous
step to the Naphthol AS-D solution over approximately 60-90 minutes.

o Ared precipitate of Pigment Red 22 will form immediately.

e Maintain the temperature below 20 °C during the addition. The pH of the reaction mixture
should be maintained in the alkaline range (pH 8-10) to facilitate the coupling reaction. Adjust
with additional sodium hydroxide solution or acetic acid if necessary.

 After the addition is complete, continue stirring the suspension for 1-2 hours to ensure the
completion of the reaction.
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Work-up and Purification

o Heat the pigment slurry to 90-95 °C and maintain this temperature for 30-60 minutes to
improve the pigment's crystallinity and fastness properties.

 Allow the slurry to cool to room temperature.

« Filter the precipitate using a Buchner funnel and wash thoroughly with hot water until the
filtrate is neutral and free of soluble salts.

» Dry the filter cake in an oven at 80-100 °C to a constant weight.

e The dried product is a fine red powder. The typical yield for this type of reaction is in the
range of 90-95%.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.
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Figure 2: Experimental workflow for the synthesis of C.I. Pigment Red 22.

Safety Considerations
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e 2-Methyl-5-nitrobenzenamine: This compound is toxic and a suspected carcinogen. Handle
with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety
glasses, in a well-ventilated fume hood.

o Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.
o Sodium Nitrite: Oxidizing agent and toxic. Avoid contact with skin and eyes.

e Diazonium Salts: Potentially explosive when dry. It is crucial to keep the diazonium salt in
solution and at low temperatures at all times. Do not attempt to isolate the solid diazonium
salt.

e Sodium Hydroxide: Corrosive. Handle with care and appropriate PPE.

Conclusion

The synthesis of C.I. Pigment Red 22 from 2-Methyl-5-nitrobenzenamine is a robust and well-
established industrial process. By carefully controlling reaction parameters such as
temperature, stoichiometry, and pH, a high-quality pigment with desirable coloristic properties
can be reliably produced. This technical guide provides a foundational understanding and
practical framework for the laboratory-scale synthesis of this important azo pigment. Further
optimization of reaction conditions and purification methods may lead to enhanced yields and
improved pigment performance characteristics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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